molecular formula C32H38O15 B109939 Epimedoside A CAS No. 39012-04-9

Epimedoside A

Cat. No.: B109939
CAS No.: 39012-04-9
M. Wt: 662.6 g/mol
InChI Key: OGYXOOJUJQIDOX-FVCAYHPDSA-N
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Description

Epimedoside A is a flavonoid compound isolated from the roots of Epimedium wushanense, a plant belonging to the Berberidaceae family . This compound is known for its significant antioxidant activity in vitro . This compound is one of the many bioactive compounds found in Epimedium species, which have been traditionally used in Chinese medicine for their various health benefits.

Mechanism of Action

Target of Action

Epimedoside A, a flavonoid isolated from the roots of Epimedium wushanense , primarily targets HIF-1α . HIF-1α, or Hypoxia-inducible factor 1-alpha, is a transcription factor that plays a crucial role in cellular response to hypoxia. It regulates the expression of several genes, including those involved in angiogenesis, cell survival, and glucose metabolism .

Biochemical Pathways

The interaction of this compound with HIF-1α affects several biochemical pathways. It promotes the differentiation of osteoblasts, cells that synthesize bone, and enhances the expression of COL1A1 protein . This suggests that this compound may play a role in bone formation and remodeling, potentially offering therapeutic benefits for conditions like osteoporosis .

Pharmacokinetics

It’s known that this compound exhibits significant antioxidant activity in vitro , which may influence its bioavailability and pharmacokinetic profile.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the promotion of osteoblast differentiation and the inhibition of HIF-1α gene and protein expression . In vivo experiments have demonstrated its ability to improve bone microstructures and reduce bone loss . These effects suggest potential therapeutic applications for this compound in the treatment of conditions like osteoporosis .

Action Environment

The action of this compound can be influenced by environmental factors, particularly hypoxic conditions. Under hypoxia, this compound has been shown to enhance COL1A1 protein expression . This suggests that the compound’s action, efficacy, and stability may vary depending on the oxygen levels in its environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: Epimedoside A can be extracted from the aerial parts of Epimedium koreanum Nakai using solid-phase extraction coupled with capillary electrophoresis . The extraction process involves obtaining crude extracts through solid-phase extraction, followed by further separation of the components using capillary electrophoresis. The experimental conditions are optimized for buffer pH, buffer concentration, and applied voltage to achieve the best separation efficiency .

Industrial Production Methods: The industrial production of this compound involves the extraction of the compound from the roots of Epimedium wushanense. The process includes the use of solvents such as methanol and water in specific ratios to reach the desired concentrations of the compound . The extracted compound is then purified and isolated for further use.

Chemical Reactions Analysis

Types of Reactions: Epimedoside A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used under controlled conditions to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce the compound.

    Substitution: Substitution reactions involve reagents such as halogens and alkylating agents to introduce new functional groups into the compound.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with enhanced bioactivity and stability. These derivatives are used in further scientific research and applications.

Scientific Research Applications

Comparison with Similar Compounds

Epimedoside A is unique among flavonoid compounds due to its specific molecular structure and bioactivity. Similar compounds include:

This compound stands out due to its unique combination of antioxidant and osteogenic properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

5-hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H38O15/c1-12(2)4-9-16-18(44-32-27(42)25(40)22(37)19(11-33)45-32)10-17(35)20-23(38)30(47-31-26(41)24(39)21(36)13(3)43-31)28(46-29(16)20)14-5-7-15(34)8-6-14/h4-8,10,13,19,21-22,24-27,31-37,39-42H,9,11H2,1-3H3/t13-,19+,21-,22+,24+,25-,26+,27+,31-,32+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGYXOOJUJQIDOX-FVCAYHPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)OC4C(C(C(C(O4)CO)O)O)O)O)C5=CC=C(C=C5)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C5=CC=C(C=C5)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H38O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90192286
Record name Epimedoside A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90192286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

662.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39012-04-9
Record name Epimedoside A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039012049
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Epimedoside A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90192286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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